![molecular formula C7H4BrNO2 B1377705 2-bromofuro[3,2-c]pyridin-4(5H)-one CAS No. 1368152-84-4](/img/structure/B1377705.png)
2-bromofuro[3,2-c]pyridin-4(5H)-one
Overview
Description
2-Bromofuro[3,2-c]pyridin-4(5H)-one, commonly referred to as BFPO, is an organic compound with a molecular formula of C6H4BrNO. It is a brominated heterocyclic compound that is of particular interest due to its potential applications in medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
Synthesis of Complex Molecules
One significant area of application is in the synthesis of biologically active compounds. For example, Linxiao Wang et al. (2016) demonstrated the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one as an important intermediate for the development of various biologically active molecules. This compound was synthesized through a multistep process involving nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the compound's utility in complex organic synthesis (Wang et al., 2016).
Crystal Structure and Molecular Interactions
Research on crystal structure and molecular interactions is another critical application. The study by Y. Rodi et al. (2013) investigated the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, focusing on its molecular geometry and the intermolecular hydrogen bonding and π-π interactions present in the crystal packing. This research contributes to our understanding of the structural aspects and potential intermolecular interactions of compounds related to 2-bromofuro[3,2-c]pyridin-4(5H)-one (Rodi et al., 2013).
Directed Deprotonation and Transmetalation
The work by G. Karig et al. (2001) on regioselective C-4 deprotonation of 3-bromopyridine followed by Li/Zn transmetalation and Pd-mediated coupling processes provides a flexible entry to substituted pyridines. This study illustrates the compound's role in facilitating the synthesis of structurally diverse pyridines through strategic chemical reactions, offering insights into novel synthetic pathways that could be applied to the synthesis of related bromofuro[3,2-c]pyridin compounds (Karig et al., 2001).
Mechanism of Action
Target of Action
The primary target of 2-bromofuro[3,2-c]pyridin-4(5H)-one is Gram-positive bacteria . The compound has been used as a photosensitizer for specific imaging and photodynamic ablation of these bacteria .
Mode of Action
2-Bromofuro[3,2-c]pyridin-4(5H)-one interacts with its targets through a process known as photodynamic ablation . This involves the generation of reactive oxygen species (ROS), such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH), which can cause damage to the bacterial cells .
Result of Action
The primary result of the action of 2-bromofuro[3,2-c]pyridin-4(5H)-one is the ablation of Gram-positive bacteria . This is achieved through the generation of ROS, which can cause oxidative damage to the bacterial cells, leading to their death .
Action Environment
The efficacy and stability of 2-bromofuro[3,2-c]pyridin-4(5H)-one can be influenced by various environmental factors. For instance, the presence of light is necessary for the compound to act as a photosensitizer and generate ROS
properties
IUPAC Name |
2-bromo-5H-furo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYOWGCHBSVJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1OC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromofuro[3,2-c]pyridin-4(5H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)
![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)

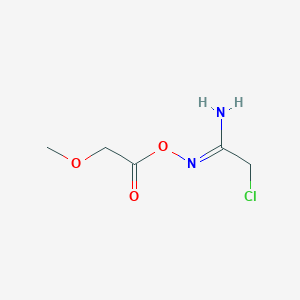
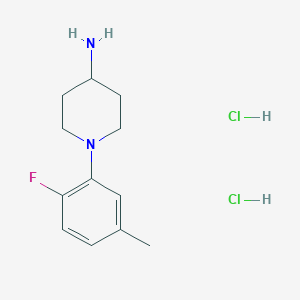
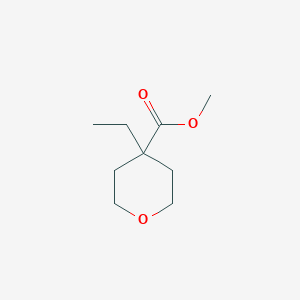
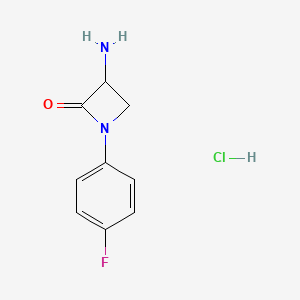
![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)
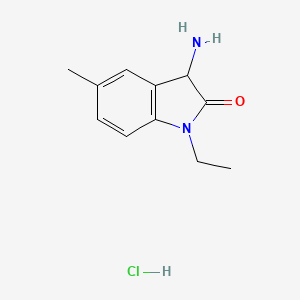
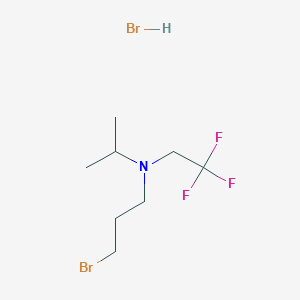

methanol](/img/structure/B1377642.png)
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)